Fmoc-2,6-Dimethyl-D-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

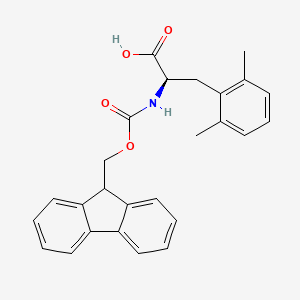

Fmoc-2,6-Dimethyl-D-Phenylalanine is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-DMPhe is primarily employed as a building block in SPPS. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptides and proteins. This method is crucial for generating peptides with specific sequences for therapeutic and research purposes.

Peptide-Based Hydrogels :

The self-assembly properties of Fmoc-DMPhe allow it to form hydrogels that are useful in various biomedical applications, including tissue engineering and drug delivery systems. These hydrogels can be engineered to respond to environmental changes (e.g., pH or temperature), making them versatile materials for controlled drug release .

Bioconjugation Studies

Fmoc-DMPhe is utilized in bioconjugation techniques to study protein-protein interactions and enzyme mechanisms. By incorporating this compound into peptides, researchers can investigate how modifications affect biological activity and interaction dynamics within cellular environments.

Case Studies

Supramolecular Hydrogels :

A study demonstrated the encapsulation and controlled release of proteins from cationic Fmoc-Phe-derived hydrogels, revealing that protein release profiles were influenced by both pH and protein characteristics .

Anticancer Activity :

Research on phenylalanine analogs has shown significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Properties :

Investigations into peptide analogs containing phenylalanine revealed effectiveness against various bacterial strains, indicating potential applications for Fmoc-DMPhe in developing antimicrobial agents .

Propiedades

Número CAS |

1270300-65-6 |

|---|---|

Fórmula molecular |

C26H25NO4 |

Peso molecular |

415.5 |

Nombre IUPAC |

(2R)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Clave InChI |

SONZSWVVQNNLAB-XMMPIXPASA-N |

SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES isomérico |

CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canónico |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.